Specific Scientific Field: Radiation Therapy Quality Management
Summary of the Application: TG100-115 was used in a study by the American Association of Physicists in Medicine (AAPM) Task Group 100. The group developed a framework for designing Quality Management (QM) activities based on estimates of the probability of identified failures and their clinical outcome through the radiation therapy planning and delivery process .
Methods of Application: The Task Group used modern risk-based analysis techniques to this complex radiation therapy process .
Results or Outcomes: The development and implementation of risk-assessment techniques, including the use of TG100-115, are expected to make radiation therapy safer and more efficient .
Specific Scientific Field: Breast Cancer Research
Summary of the Application: TG100-115 has been identified as a potent inhibitor of TRPM7 kinase, which regulates breast cancer cell proliferation, migration, invasion, and metastasis .
Methods of Application: The effects of TG100-115 on breast cancer cell proliferation, migration, and invasion were assessed using various assays, including MTT, wound healing, and transwell assay .
Results or Outcomes: TG100-115 has little effect on the proliferation of MDA-MB-231 cells, a type of breast cancer cell, but significantly decreases cell migration and invasion .
Specific Scientific Field: Pancreatic Cancer Research
Summary of the Application: TG100-115 has been used in research related to Pancreatic Ductal Adenocarcinoma (PDAC), a type of pancreatic cancer .
Methods of Application: The effect of TG100-115 on PDAC growth was quantified by area of fluorescence and by tumor weight .
Results or Outcomes: TG100-115 substantially suppressed PDAC growth to approximately half of that of control-treated animals. It also quantitatively suppressed metastasis to the diaphragm, liver, colon, and other organs .
Specific Scientific Field: Immunology
Summary of the Application: TG100-115 has been used in research related to eosinophil accumulation, a process involved in various immune responses .
Methods of Application: The effect of TG100-115 on eosinophil accumulation was studied in a murine model .
Results or Outcomes: TG100-115 remarkably reduced eosinophil accumulation and bronchiolar mucin accumulation in the murine model .
Specific Scientific Field: Biochemistry
Summary of the Application: TG100-115 has been identified as a potent inhibitor of TRPM7 kinase .
Methods of Application: The inhibitory effects of TG100-115 on TRPM7 kinase activity were assessed using a TR-FRET based TRPM7 kinase assay .
Results or Outcomes: TG100-115 inhibited TRPM7 kinase activity in an ATP competitive fashion with over 70-fold stronger activity than that of rottlerin, a known TRPM7 kinase inhibitor .
Summary of the Application: TG100-115 has been used in research related to Th2 cytokine IL-13, a process involved in various immune responses .
Methods of Application: The effect of TG100-115 on Th2 cytokine IL-13 was studied in a murine model .
Results or Outcomes: TG100-115 remarkably reduced eosinophil accumulation, BALF levels of classic Th2 cytokine IL-13, perivascular and peribronchial leukocyte accumulations, and bronchiolar mucin accumulation in a murine model .
Summary of the Application: TG100-115 has been used in research related to PI3Kγ, a type of enzyme involved in various cellular functions .
Methods of Application: The effect of TG100-115 on PI3Kγ was studied in a murine model .
TG100-115 is a synthetic organic compound classified as an isozyme-selective inhibitor of phosphatidylinositol-3-kinase, specifically targeting the gamma and delta isoforms. Its IUPAC name is 3-[2,4-diamino-6-(3-hydroxyphenyl)pteridin-7-yl]phenol, and it has a molecular formula of C₁₈H₁₄N₆O₂. TG100-115 is recognized for its potential in therapeutic applications, particularly in oncology and inflammatory diseases due to its selective inhibitory effects on specific kinases involved in cellular signaling pathways .
Studies have shown that 6,7-Bis(3-hydroxyphenyl)pteridine-2,4-diamine exhibits anti-inflammatory activity by inhibiting Phosphatidylinositol-3-kinase (PI3K) gamma and delta isoforms, enzymes involved in inflammatory signaling pathways []. However, the detailed mechanism of action and its interaction with these enzymes require further investigation [].
Research on 6,7-Bis(3-hydroxyphenyl)pteridine-2,4-diamine is in its early stages. More studies are needed to explore its:
TG100-115 primarily functions through competitive inhibition of phosphatidylinositol-3-kinase gamma and delta isoforms. It exhibits IC50 values of 83 nM for PI3K gamma and 235 nM for PI3K delta, indicating its potency in inhibiting these enzymes compared to much higher IC50 values (1.2 mM and 1.3 mM) for PI3K alpha and beta, respectively . The compound also inhibits the kinase activity of the transient receptor potential melastatin 7 ion channel, which plays a crucial role in various cellular processes including migration and invasion of cancer cells .
TG100-115 demonstrates significant biological activity as a potent inhibitor of breast cancer cell migration and invasion. Research indicates that it suppresses TRPM7 ion channel activity and inhibits phosphorylation of critical proteins such as myosin IIA heavy chain and focal adhesion kinase, which are involved in cell motility . The compound has shown efficacy in reducing the proliferation of certain breast cancer cell lines while significantly decreasing their migratory capabilities .
TG100-115 holds promise in several therapeutic areas:
Studies have shown that TG100-115 interacts selectively with TRPM7 kinase, demonstrating over 70-fold stronger inhibition compared to rottlerin, another known TRPM7 inhibitor. This selective interaction underscores TG100-115's potential for targeted therapeutic strategies without affecting other kinases significantly . Additionally, its pharmacokinetic profile suggests favorable absorption and distribution characteristics when administered via aerosolized forms, indicating potential applications in respiratory diseases like asthma .
Several compounds share structural or functional similarities with TG100-115. Below is a comparison highlighting their unique features:
Compound Name | Similarity to TG100-115 | Unique Features |
---|---|---|
Rottlerin | Inhibitor of TRPM7 kinase | Less selective; broader inhibition profile |
PIK3CA inhibitors | Target PI3K pathway | Less isoform-specific; broader therapeutic use |
Wortmannin | PI3K inhibitor | Non-selective; affects multiple kinases |
LY294002 | PI3K inhibitor | Non-selective; used primarily in research settings |
TG100-115's unique selectivity for specific isoforms of phosphatidylinositol-3-kinase and its additional inhibitory effects on TRPM7 distinguish it from these similar compounds, making it a promising candidate for targeted therapies .